

Application Notes and Protocols for In Vitro Assays Using TK-216

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Compound of Interest		
Compound Name:	TK-216	
Cat. No.:	B1574700	Get Quote

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These application notes provide a comprehensive overview of the in vitro evaluation of **TK-216**, a small molecule inhibitor with demonstrated anti-cancer properties. **TK-216** was initially developed as a first-in-class inhibitor of the E26 transformation-specific (ETS) family of transcription factors, specifically targeting the EWS-FLI1 fusion protein in Ewing Sarcoma.[1][2] [3][4] However, subsequent research has revealed that **TK-216** also functions as a microtubule destabilizing agent, contributing to its cytotoxic effects.[1][5] This document outlines detailed protocols for key in vitro assays to characterize the activity of **TK-216**, presents quantitative data from various studies, and includes diagrams of its proposed signaling pathways and experimental workflows.

Data Presentation

The following table summarizes the in vitro cytotoxic activity of **TK-216** across various cancer cell lines.



Cell Line	Cancer Type	IC50 (μM)	Assay	Reference
MV4-11	Pediatric Leukemia	0.22	Alamar Blue Assay	[6]
SUP-B15	Pediatric Leukemia	0.95	Alamar Blue Assay	[6]
HL-60	Acute Myeloid Leukemia	0.363	Not Specified	[7]
TMD-8	Diffuse Large B- cell Lymphoma	0.152	Not Specified	[7]
A4573	Ewing Sarcoma	Dose-dependent inhibition (0.03-0.5 µM)	Proliferation Assay	[7]
THP-1	Pediatric Leukemia	Not Specified	Cell Viability Assay	[8]

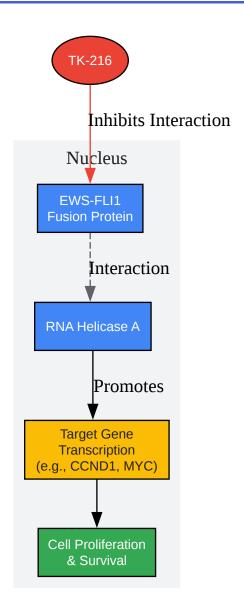
Signaling Pathways and Mechanism of Action

TK-216 exhibits a dual mechanism of action, which is crucial for understanding its biological effects and for designing relevant in vitro experiments.

Inhibition of ETS Transcription Factors

TK-216 was designed to directly bind to the EWS-FLI1 fusion protein, a key oncogenic driver in Ewing Sarcoma.[2][3] This binding is thought to disrupt the interaction between EWS-FLI1 and RNA helicase A, leading to the inhibition of the transcription of target genes involved in cell proliferation and survival.[7][9] This mechanism also applies to other ETS family members that are dysregulated in various cancers, such as pediatric leukemia and lymphoma.[6][8][9]





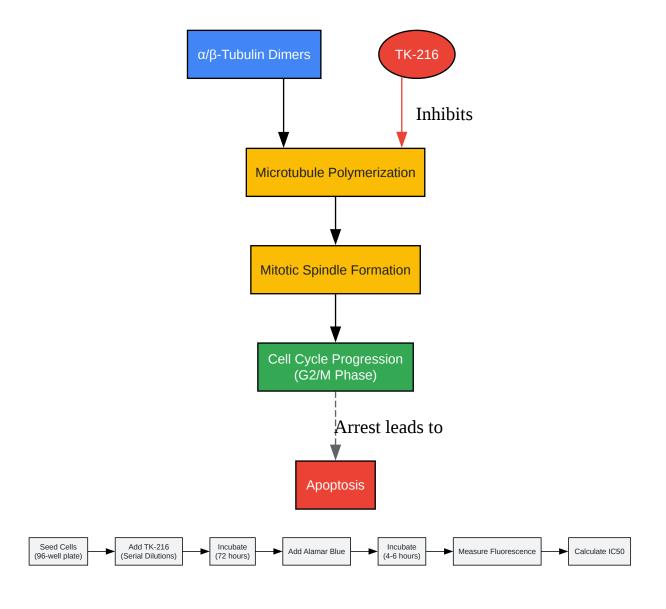
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TK-216 mediated inhibition of the EWS-FLI1 pathway.

Microtubule Destabilization

More recent evidence has demonstrated that **TK-216** also acts as a microtubule destabilizing agent.[1][5] By binding to α -tubulin, **TK-216** inhibits microtubule polymerization, leading to G2/M cell cycle arrest and induction of apoptosis.[5] This mechanism explains the synergy observed when **TK-216** is combined with other microtubule-targeting agents like vincristine.[1] [2]





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